molecular formula C9H8N2O B047095 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde CAS No. 115577-33-8

2-methyl-1H-benzo[d]imidazole-4-carbaldehyde

Cat. No. B047095
M. Wt: 160.17 g/mol
InChI Key: RRUXUSZQBIKFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1H-benzo[d]imidazole-4-carbaldehyde, also known as MBIC, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. MBIC is a yellow solid that is soluble in organic solvents and is commonly used as a building block in organic synthesis.

Mechanism Of Action

The mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. It has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and it has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to inhibit the activity of bacterial RNA polymerase, an enzyme involved in transcription.

Biochemical And Physiological Effects

2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and tissues. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a variety of potential applications in different fields of science. However, there are also some limitations to its use. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde. One potential area of study is the development of new antibiotics based on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde. Another area of research is the investigation of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has the potential to lead to new discoveries in the fields of medicine, biology, and chemistry.

Scientific Research Applications

2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been extensively studied for its potential applications in various fields of science. It has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has also been studied for its antitumor activity, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

115577-33-8

Product Name

2-methyl-1H-benzo[d]imidazole-4-carbaldehyde

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-1H-benzimidazole-4-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-5H,1H3,(H,10,11)

InChI Key

RRUXUSZQBIKFAP-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2N1)C=O

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C=O

synonyms

1H-Benzimidazole-4-carboxaldehyde,2-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

(a-3) A mixture of 10 parts of 2-methyl-1H-benzimidazole-4-methanol, 10 parts of manganese(IV) oxide and 180 parts of ethyl acetate was stirred for 19 hours at room temperature. The reaction mixture was filtered over diatomaceous earth and washed with a mixture of ethyl acetate and methanol (80:20 by volume). The filtrate was evaporated and the residue was crystallized from 2-butanone. The product was filtered off and dried, yielding 3.5 parts (35.2%) of 2-methyl-1H-benzimidazole-4-carboxaldehyde (int. 67).
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